7beta-Hydroxybufalin

Descripción general

Descripción

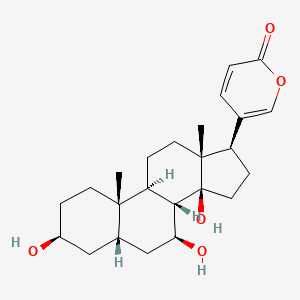

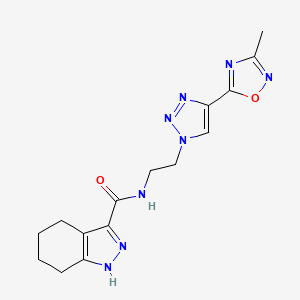

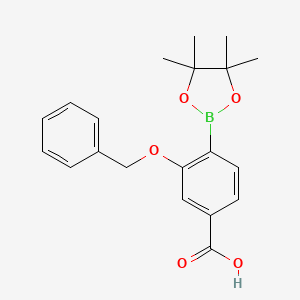

7beta-Hydroxybufalin is a type of compound known as steroids. It is derived from the glandular body of Bufo bufo gargarizans Cantor . The molecular formula of this compound is C24H34O5 and it has a molecular weight of 402.53 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms . It belongs to the class of organic compounds known as cholesterols and derivatives .Physical And Chemical Properties Analysis

This compound is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Microbial Transformation and Bufadienolide Metabolism

Microbial Hydroxylation of Bufalin : Cunninghamella blakesleana and Mucor spinosus, two filamentous fungi strains, have been used to hydroxylate bufalin, producing metabolites including 7beta-hydroxybufalin. This process highlights the potential for creating bufadienolide derivatives with altered biological activities (Ye et al., 2005).

Specificity of 12beta-Hydroxylation of Bufadienolides : Alternaria alternata, a fungal strain, has been found to catalyze the specific 12beta-hydroxylation of bufadienolides. This process also involves 7beta-hydroxylation, highlighting the enzymatic versatility and potential application in pharmaceutical synthesis (Ye & Guo, 2005).

Potential Therapeutic Applications

Cancer Cell Growth Inhibition : New bufadienolides isolated from the Chinese traditional drug "Ch'an Su" have shown significant inhibitory activity against cancer cell lines, which might include derivatives of this compound (Nogawa et al., 2001).

Neuroprotective Effects in Neurodegeneration : Studies indicate that 7beta-hydroxy epiandrosterone, a neurosteroid related to this compound, may have therapeutic potential in neurodegenerative conditions like Alzheimer's disease (Dudas et al., 2004).

Head and Neck Squamous Cell Carcinoma Treatment : 7beta-hydroxycholesterol, similar in structure to this compound, has been shown to suppress head and neck squamous cell carcinoma growth in vitro, suggesting potential therapeutic applications for related compounds (Heiduschka et al., 2009).

Biochemical and Pharmacological Studies

Steroid Hormone Metabolism Studies : Research involving this compound and related compounds contributes to our understanding of steroid hormone metabolism, particularly in the context of bile acid and hormone metabolism (Shafqat et al., 2003).

Investigation of Oxidative Processes and Cellular Death : Studies on this compound analogs, like 7beta-hydroxycholesterol, have helped in understanding oxidative processes and the formation of myelin figures in apoptosis, contributing to the knowledge of vascular injury mechanisms (Miguet-Alfonsi et al., 2002).

Propiedades

IUPAC Name |

5-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-8-5-16(25)11-15(22)12-19(26)21-18(22)6-9-23(2)17(7-10-24(21,23)28)14-3-4-20(27)29-13-14/h3-4,13,15-19,21,25-26,28H,5-12H2,1-2H3/t15-,16-,17+,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQUQFWHNJERCJ-XKPFVIKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![ethyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2467476.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)